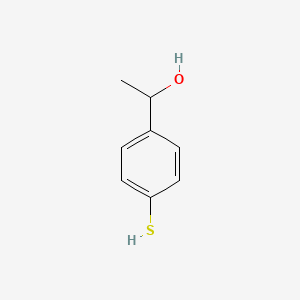
1-(4-Sulfanylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Sulfanylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is also known by the synonym "Benzenemethanol, 4-mercapto-α-methyl-" .
Molecular Structure Analysis
The molecular structure of “1-(4-Sulfanylphenyl)ethan-1-ol” consists of 8 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms would determine the physical and chemical properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Sulfanylphenyl)ethan-1-ol” would depend on its molecular structure. Unfortunately, specific details such as melting point, boiling point, and density were not found in the retrieved data .Aplicaciones Científicas De Investigación
Stereoselective Glycosylations
A significant application of sulfur-containing compounds similar to "1-(4-Sulfanylphenyl)ethan-1-ol" lies in the field of organic synthesis, particularly in the stereoselective formation of glycosides. A method employing a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety facilitates the stereoselective introduction of glycosidic linkages. This approach leverages the neighboring group participation by the sulfanyl moiety to form a quasi-stable anomeric sulfonium ion, leading to the selective formation of alpha-glycosides. This methodology has been demonstrated in the synthesis of oligosaccharides of biological importance, including the Galili trisaccharide, which is relevant in xeno-transplantations due to its immunogenic properties (Kim et al., 2005).
Sensory Analysis in Beverages
In the context of sensory analysis, sulfur-containing compounds, including those structurally related to "1-(4-Sulfanylphenyl)ethan-1-ol", play a crucial role in the flavor profile of hopped beers. A study identified various thiols in beers hopped with different cultivars, highlighting the impact of sulfur-containing compounds on beer aroma. The research also discovered an S-cysteine conjugate in hops for the first time, underscoring the complexity of sulfur compounds in influencing beverage flavors (Gros et al., 2012).
Synthesis and Biological Activity
Another area of application involves the synthesis of heteroatomic compounds based on sulfur-containing structures for potential physiological properties. Research in this domain focuses on creating new derivatives with significant biological activities, such as antioxidant effects and the ability to stabilize biological membranes. This highlights the utility of sulfur-containing compounds in drug discovery and the development of new therapeutics (Farzaliyev et al., 2020).
Material Science
In material science, sulfur-containing compounds contribute to the development of self-healing materials. For instance, aromatic disulfide metathesis, which can occur at room temperature, has been utilized to design self-healing poly(urea-urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, showcasing the potential of sulfur-containing compounds in creating advanced materials with self-repairing capabilities (Rekondo et al., 2014).
Propiedades
IUPAC Name |
1-(4-sulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFNBHQZFVQRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Sulfanylphenyl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

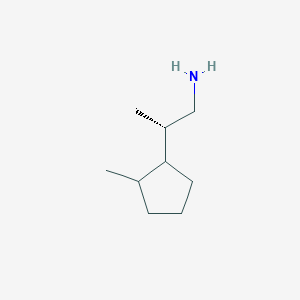
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
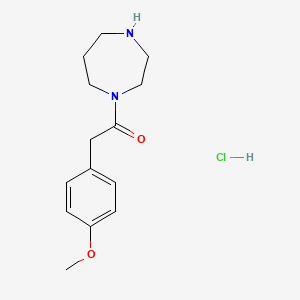
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
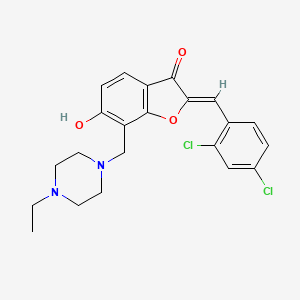
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
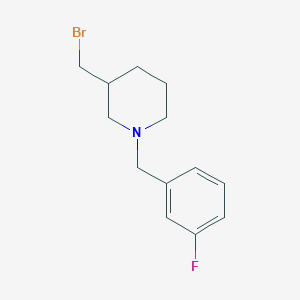
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
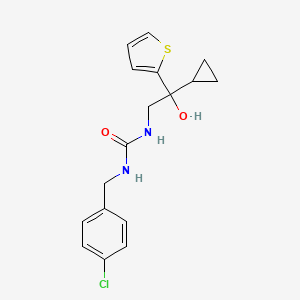
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
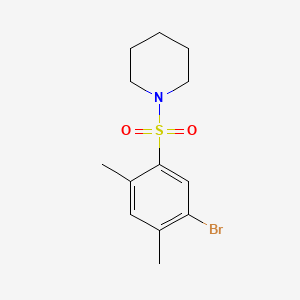
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)